Cas no 90771-66-7 (Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro-)

Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro-, is a nitrile-substituted aromatic compound featuring an acetyloxymethyl and a nitro group at the 4- and 2-positions, respectively. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical manufacturing. The acetyloxy group enhances solubility in organic solvents, facilitating further functionalization, while the electron-withdrawing nitro group contributes to electrophilic substitution reactions. Its well-defined molecular framework allows for precise modifications, making it valuable in constructing complex heterocycles or fine chemicals. The compound’s stability under standard storage conditions ensures consistent performance in synthetic workflows.
Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro- structure
90771-66-7 structure
Product Name:Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro-
CAS No:90771-66-7
MF:C10H8N2O4
MW:220.181522369385
CID:4304607
PubChem ID:24971892
Update Time:2025-05-20

Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro-
    • DTXSID201269180
    • 4-cyano-3-nitrobenzyl acetate
    • 4-[(Acetyloxy)methyl]-2-nitrobenzonitrile
    • (4-cyano-3-nitrophenyl)methyl acetate
    • 90771-66-7
    • Inchi: 1S/C10H8N2O4/c1-7(13)16-6-8-2-3-9(5-11)10(4-8)12(14)15/h2-4H,6H2,1H3
    • InChI Key: IXHAGSSUCHQPSU-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(COC(C)=O)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 220.04840674Da
  • Monoisotopic Mass: 220.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 95.9Ų

Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23692931-1.0g
(4-cyano-3-nitrophenyl)methyl acetate
90771-66-7 95%
1.0g
$0.0 2022-12-06

Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro- Related Literature

Additional information on Benzonitrile, 4-[(acetyloxy)methyl]-2-nitro-

4-[(Acetyloxy)methyl]-2-nitrobenzonitrile (CAS No. 90771-66-7): An Overview and Recent Advances

4-[(Acetyloxy)methyl]-2-nitrobenzonitrile (CAS No. 90771-66-7) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, often referred to as 4-[(acetyloxy)methyl]-2-nitrobenzonitrile, features a benzene ring substituted with a nitrile group at the 2-position, a nitro group at the 4-position, and an acetyloxymethyl group at the 5-position. The combination of these functional groups endows the molecule with a range of chemical properties and potential applications.

The nitrile group in 4-[(acetyloxy)methyl]-2-nitrobenzonitrile is particularly noteworthy for its reactivity and versatility in synthetic transformations. Nitriles can be readily converted into various functional groups, such as amines, amides, and carboxylic acids, making them valuable intermediates in the synthesis of complex organic molecules. The presence of the nitro group adds further reactivity and can be reduced to an amino group under appropriate conditions, opening up additional synthetic pathways.

The acetyloxymethyl group is a protected form of a hydroxymethyl group, which can be selectively deprotected under mild conditions to yield the corresponding alcohol. This feature makes 4-[(acetyloxy)methyl]-2-nitrobenzonitrile an attractive starting material for the synthesis of compounds with hydroxyl functionalities, which are crucial in many biological and pharmaceutical applications.

Recent research has highlighted the potential of 4-[(acetyloxy)methyl]-2-nitrobenzonitrile in various scientific domains. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of novel drug candidates. For instance, studies have shown that derivatives of 4-[(acetyloxy)methyl]-2-nitrobenzonitrile exhibit promising antitumor activity by targeting specific enzymes involved in cancer cell proliferation. The ability to fine-tune the structure through chemical modifications allows researchers to optimize the pharmacological properties of these derivatives.

In materials science, 4-[(acetyloxy)methyl]-2-nitrobenzonitrile has been investigated for its potential use in the development of advanced functional materials. The unique electronic properties conferred by the nitrile and nitro groups make this compound suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The controlled synthesis and characterization of these materials are essential for advancing the field of organic electronics.

From an environmental perspective, the synthesis and use of 4-[(acetyloxy)methyl]-2-nitrobenzonitrile have been optimized to minimize environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. These efforts align with the growing emphasis on sustainable practices in chemical research and industry.

In conclusion, 4-[(acetyloxy)methyl]-2-nitrobenzonitrile (CAS No. 90771-66-7) is a multifunctional compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of synthetic possibilities and practical applications. Ongoing research continues to uncover new avenues for its use in medicinal chemistry, materials science, and beyond, solidifying its importance in modern chemical research.

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